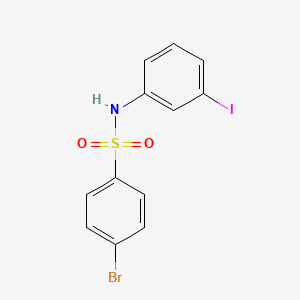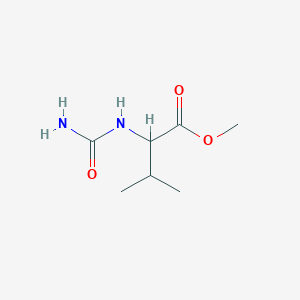![molecular formula C17H18O3 B7857890 3-[4-(Benzyloxy)phenoxy]butan-2-one CAS No. 113702-06-0](/img/structure/B7857890.png)
3-[4-(Benzyloxy)phenoxy]butan-2-one
描述
3-[4-(Benzyloxy)phenoxy]butan-2-one is an organic compound known for its versatile application in chemical and pharmaceutical research. Its structural formula comprises a benzyloxy phenyl group linked to a butan-2-one chain, making it interesting for various synthetic and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-[4-(Benzyloxy)phenoxy]butan-2-one involves the reaction of 4-benzyloxyphenol with butanone. The process typically requires a catalyst such as an acid or a base to facilitate the reaction. Conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the compound can be produced through a continuous flow process. This involves the same reactants but in a more controlled environment, using automated systems to maintain optimal reaction conditions and maximize yield.
化学反应分析
Types of Reactions
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction of 3-[4-(Benzyloxy)phenoxy]butan-2-one can yield alcohols.
Substitution: : It undergoes various substitution reactions, especially on the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: : Halogens and nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products depend on the type of reaction. Oxidation typically leads to the formation of benzyloxy phenyl ketones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, 3-[4-(Benzyloxy)phenoxy]butan-2-one is used as a starting material for synthesizing more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential interactions with enzymes and proteins. It can act as an inhibitor in various biochemical pathways, making it useful in drug discovery and development.
Medicine
Medicinally, derivatives of this compound are investigated for their therapeutic potential, including anti-inflammatory and anti-cancer properties.
Industry
In industry, it is used in the production of specialty chemicals and polymers. Its unique structure makes it suitable for creating materials with specific properties.
作用机制
Molecular Targets and Pathways
The mechanism by which 3-[4-(Benzyloxy)phenoxy]butan-2-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Compared to similar compounds, 3-[4-(Benzyloxy)phenoxy]butan-2-one stands out due to its unique combination of the benzyloxy and butanone groups. This makes it more versatile in chemical reactions and potentially more effective in biological applications.
Similar Compounds
3-[4-(Methoxy)phenoxy]butan-2-one
3-[4-(Ethoxy)phenoxy]butan-2-one
3-[4-(Propoxy)phenoxy]butan-2-one
Each of these compounds shares the phenoxybutanone core but differs in the substituent on the phenyl ring, influencing their reactivity and applications.
属性
IUPAC Name |
3-(4-phenylmethoxyphenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(18)14(2)20-17-10-8-16(9-11-17)19-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMGNFLSXGRZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555799 | |
| Record name | 3-[4-(Benzyloxy)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113702-06-0 | |
| Record name | 3-[4-(Benzyloxy)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxyanilino)methyl]-1H-quinazolin-4-one](/img/structure/B7857809.png)



![N-[2-[(2-chloro-5-nitrophenyl)sulfonylamino]ethyl]acetamide](/img/structure/B7857846.png)
![2-chloro-N-[3-(dimethylamino)propyl]-5-nitrobenzenesulfonamide](/img/structure/B7857848.png)







